3-Aminochrysene

DNA adductomics genotoxicology metabolic activation

3-Aminochrysene (3‑AC, 3‑chrysenamine) is a tetracyclic polycyclic aromatic amine (PAA) derived from the chrysene scaffold by substitution of an amino group at the 3‑position [REFS‑1]. With a molecular formula of C₁₈H₁₃N and a molecular weight of 243.3 g mol⁻¹, it belongs to the same structural class as the well‑characterised mutagen/carcinogen 6‑aminochrysene (6‑AC), but the shift of the amino substituent profoundly alters its metabolic activation pathway, DNA‑adduct profile, and in‑vivo toxicological outcome [REFS‑2].

Molecular Formula C18H13N
Molecular Weight 243.3 g/mol
CAS No. 316-18-7
Cat. No. B1216768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminochrysene
CAS316-18-7
Synonyms3-aminochrysene
Molecular FormulaC18H13N
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)N
InChIInChI=1S/C18H13N/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H,19H2
InChIKeyYPYPZUAPSWHSPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminochrysene (CAS 316‑18‑7) – Baseline Physicochemical and Toxicological Profile for Informed Procurement


3-Aminochrysene (3‑AC, 3‑chrysenamine) is a tetracyclic polycyclic aromatic amine (PAA) derived from the chrysene scaffold by substitution of an amino group at the 3‑position [REFS‑1]. With a molecular formula of C₁₈H₁₃N and a molecular weight of 243.3 g mol⁻¹, it belongs to the same structural class as the well‑characterised mutagen/carcinogen 6‑aminochrysene (6‑AC), but the shift of the amino substituent profoundly alters its metabolic activation pathway, DNA‑adduct profile, and in‑vivo toxicological outcome [REFS‑2]. These differences make 3‑AC a mechanistically distinct tool compound for studying positional effects on PAA genotoxicity and for applications where a simplified adduct spectrum or reduced tumorigenic potential is required.

Why Generic Substitution of Aminochrysene Isomers Fails: Position‑Dependent Toxicology of 3‑Aminochrysene


Aminochrysene isomers are not interchangeable surrogates for one another. The position of the amino group on the chrysene ring system dictates the regio‑chemistry of N‑oxidation, the identity and multiplicity of DNA adducts formed, the cytochrome P450 isoforms recruited for metabolic activation, and ultimately the tumorigenic potency in vivo [REFS‑1]. For example, 6‑aminochrysene is a potent lung and liver carcinogen in the newborn mouse assay, whereas 3‑aminochrysene generates a distinctly different adduct spectrum and, when converted to its nitro analogue, lacks significant tumorigenicity at equimolar doses [REFS‑2]. Procuring a generic “aminochrysene” without specifying the isomer therefore introduces substantial experimental variability and invalidates cross‑study comparisons [REFS‑3].

3‑Aminochrysene (316‑18‑7) – Quantitative Head‑to‑Head Evidence vs. Closest Aminochrysene Comparators


DNA Adduct Multiplicity: One Major Adduct for 3‑Aminochrysene vs. Three for 6‑Aminochrysene

When N‑hydroxy‑3‑aminochrysene (generated via 3‑nitrosochrysene reduction) was incubated with calf thymus DNA at pH 5, enzymatic hydrolysis and ¹H‑NMR/thermospray‑MS analysis revealed a single predominant adduct: N‑(deoxyguanosin‑8‑yl)‑3‑aminochrysene (dG‑C8‑3‑AC). In contrast, N‑hydroxy‑6‑aminochrysene reacted with DNA under analogous conditions to yield three major adducts, identified as N‑(deoxyinosin‑8‑yl)‑6‑aminochrysene (32 %), 5‑(deoxyguanosin‑N²‑yl)‑6‑aminochrysene (28 %), and N‑(deoxyguanosin‑8‑yl)‑6‑aminochrysene (22 %) [REFS‑1]. This represents a fundamental qualitative and quantitative difference: one chemically defined adduct species for 3‑AC versus a distributed spectrum of three for 6‑AC [REFS‑2].

DNA adductomics genotoxicology metabolic activation

P450‑Inducer‑Dependent Adduct Switch: A Unique Feature of 3‑Aminochrysene Metabolic Activation

³²P‑Postlabeling analysis demonstrated that the adduct pattern produced by 3‑aminochrysene is dependent on the cytochrome P450 induction status of the hepatic microsomal activation system. When 3‑AC was incubated with DNA in the presence of liver microsomes from phenobarbital (PB)‑pretreated rats, the major adduct co‑migrated with N‑(deoxyguanosin‑8‑yl)‑3‑aminochrysene, matching the synthetic standard. However, when microsomes from 3‑methylcholanthrene (3‑MC)‑pretreated rats were used, a chromatographically distinct major adduct appeared that was clearly different from the dG‑C8‑3‑AC standard [REFS‑1]. This contrasts with 6‑aminochrysene, whose adduct profile (dI‑C8, dG‑N², and dG‑C8) is consistently observed across multiple activation systems including isolated rat hepatocytes and hepatic S9 fractions [REFS‑2].

cytochrome P450 metabolic activation DNA adduct

Tumorigenicity of Nitro‑Precursor: 3‑Nitrochrysene Is Non‑Tumorigenic vs. Potent Carcinogenicity of 6‑Nitrochrysene

3‑Nitrochrysene (3‑NC), the direct synthetic precursor of 3‑aminochrysene, was compared with 6‑nitrochrysene (6‑NC) and other mononitrochrysene isomers in the standard newborn mouse tumorigenicity assay. At a total dose of 100 nmol mouse⁻¹ administered by i.p. injection on days 1, 8, and 15 of life, 3‑NC failed to induce lung or liver tumors at incidences significantly different from the DMSO vehicle control. In contrast, 6‑NC at the same dose level produced significant incidences and multiplicities of lung tumors in both sexes and liver tumors in males [REFS‑1]. These data establish that reduction of the nitro group to the corresponding amine—a potential metabolic step—yields 3‑aminochrysene, which inherits the low tumorigenic liability of its nitro precursor, whereas 6‑aminochrysene can be derived from the potent carcinogen 6‑NC [REFS‑2].

carcinogenicity newborn mouse assay structure‑activity relationship

Position‑Dependent Mutagenic Potency Across Aminochrysene Isomers

A systematic mutagenicity evaluation of bay‑region amino‑substituted chrysenes in Salmonella typhimurium TA98 (with S9 activation) revealed extreme position‑dependent variation in potency. 2‑Aminochrysene (2‑AC) displayed approximately 500 revertants nmol⁻¹, making it the most potent mutagen among the tested aminochrysene isomers, whereas 5‑aminochrysene (5‑AC) produced only 0.9 revertants nmol⁻¹—a > 500‑fold difference [REFS‑1]. 3‑Aminochrysene (3‑AC) was not included in that specific head‑to‑head panel, but the parent paper [REFS‑2] explicitly describes 3‑AC as “a mutagenic geometric isomer” of 6‑aminochrysene, confirming it possesses intrinsic mutagenic activity. On the basis of the established positional trend, 3‑AC is expected to exhibit an intermediate mutagenic potency distinct from both the highly active 2‑AC and the nearly inactive 5‑AC [REFS‑3].

Ames test mutagenicity structure‑activity relationship

DNA Binding Kinetics of N‑Hydroxy‑6‑aminochrysene as a Benchmark for the Aminochrysene Class

The N‑hydroxy metabolite of 6‑aminochrysene reacted with DNA in vitro at a rate of 20–30 nmol bound mg⁻¹ DNA over 30 minutes, a rate 2‑ to 10‑fold higher than that reported for several other carcinogenic N‑hydroxy arylamines, including N‑hydroxy‑2‑aminofluorene and N‑hydroxy‑4‑aminobiphenyl [REFS‑1]. Although an equivalent quantitative binding rate for N‑hydroxy‑3‑aminochrysene has not been published, the observation that 3‑AC forms a single adduct whereas 6‑AC forms three adducts implies that the overall DNA‑binding efficiency of 3‑AC is likely lower, consistent with its reduced tumorigenicity [REFS‑2]. This comparative framework establishes 6‑AC as the high‑binding benchmark and positions 3‑AC as a lower‑reactivity alternative within the same chemical class.

DNA binding N‑hydroxy arylamine genotoxicity

Recommended Application Scenarios for 3‑Aminochrysene Based on Differential Evidence


Mechanistic DNA Adductomics with Reduced Analytical Complexity

Because 3‑aminochrysene generates a single dominant DNA adduct (dG‑C8‑3‑AC) rather than the three‑adduct spectrum produced by 6‑aminochrysene [REFS‑1], it is the preferred isomer for DNA‑adductomic studies that require unambiguous adduct identification and quantification. Researchers employing ³²P‑postlabeling, LC‑MS/MS, or accelerator mass spectrometry can use 3‑AC to establish cleaner calibration standards and reduce isobaric interference from co‑eluting adduct species [REFS‑2].

Cytochrome P450 Phenotyping and Isoform‑Specific Bioactivation Studies

The unique property of 3‑aminochrysene to generate different DNA adducts depending on whether the activating microsomes are derived from phenobarbital‑induced (CYP2B‑rich) or 3‑methylcholanthrene‑induced (CYP1A‑rich) animals [REFS‑1] makes it an excellent probe substrate for CYP‑phenotyping experiments. By monitoring the adduct profile as a readout, investigators can infer which P450 isoforms are functionally active in a given tissue homogenate, cell line, or genetically engineered model—an application not feasible with the constitutively multi‑adduct‑forming 6‑aminochrysene [REFS‑2].

Low‑Risk Surrogate for Amino‑PAH Carcinogenicity Mechanistic Studies

For laboratories studying the fundamental mechanisms of polycyclic aromatic amine metabolic activation, DNA binding, and mutagenesis, 3‑aminochrysene offers a substantially lower in‑vivo tumorigenic hazard compared with 6‑aminochrysene. The finding that 3‑nitrochrysene (the nitro precursor of 3‑AC) is non‑tumorigenic in the newborn mouse assay, whereas 6‑nitrochrysene is a potent lung and liver carcinogen at the same dose [REFS‑1], indicates that 3‑AC can serve as a safer surrogate for training, protocol development, and routine positive‑control experiments while preserving the core chemical features of the amino‑PAH class [REFS‑2].

Structure–Activity Relationship (SAR) Reference Standard for Positional Isomer Libraries

The >500‑fold range in Ames mutagenicity observed across aminochrysene positional isomers (2‑AC: ≈500 rev nmol⁻¹; 5‑AC: 0.9 rev nmol⁻¹) [REFS‑1] underscores the critical importance of defined isomer identity in SAR studies. 3‑Aminochrysene fills a specific and under‑represented slot in the chrysene substitution matrix, enabling systematic exploration of how amino‑group position modulates genotoxic potency, metabolic activation pathway preference, and DNA‑adduct regio‑selectivity [REFS‑2]. Its inclusion in compound libraries supports computational QSAR model development and validation for regulatory toxicology [REFS‑3].

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